Cas no 897775-95-0 (2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid)
![2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/897775-95-0x500.png)
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,11-dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
- ChemDiv2_002842
- MLS000682317
- HMS3535F18
- HMS2699B20
- HMS1377B04
- 6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid
- SMR000314678
- 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
-
- MDL: MFCD14282008
- インチ: 1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19)
- InChIKey: GKOPJTPNEVTGBT-UHFFFAOYSA-N
- SMILES: S1C2C=CC(C(=O)O)=CC=2N=C(C)C2C=C(C)C=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 423
- トポロジー分子極性表面積: 75
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB411913-500mg |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid; . |
897775-95-0 | 500mg |
€461.00 | 2025-02-20 | ||
abcr | AB411913-500 mg |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid |
897775-95-0 | 500MG |
€432.20 | 2023-02-19 | ||
A2B Chem LLC | BA35983-500mg |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid |
897775-95-0 | >95% | 500mg |
$634.00 | 2024-04-19 | |
abcr | AB411913-1 g |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid |
897775-95-0 | 1 g |
€573.00 | 2023-07-19 | ||
abcr | AB411913-1g |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid; . |
897775-95-0 | 1g |
€557.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748136-1g |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid |
897775-95-0 | 98% | 1g |
¥3738.00 | 2024-04-26 | |
A2B Chem LLC | BA35983-1g |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid |
897775-95-0 | >95% | 1g |
$717.00 | 2024-04-19 |
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acidに関する追加情報
Recent Advances in the Study of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid (CAS: 897775-95-0)
The compound 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid (CAS: 897775-95-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its dibenzothiazepine core, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and as a scaffold for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of investigation has been the compound's role as a modulator of nuclear receptors and transcription factors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid exhibit high affinity for the retinoid X receptor (RXR), a critical target in the treatment of metabolic disorders and cancer. The study highlighted the compound's ability to induce conformational changes in RXR, leading to enhanced transcriptional activity. These findings suggest its potential as a lead compound for the development of novel RXR agonists.
In addition to its therapeutic potential, recent advancements in the synthesis of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid have been reported. A 2022 paper in Organic Letters detailed a novel, high-yield synthetic route that utilizes palladium-catalyzed cross-coupling reactions. This method not only improves the efficiency of production but also allows for the introduction of various functional groups, thereby expanding the scope of derivatization for structure-activity relationship (SAR) studies. The optimized synthetic pathway is expected to facilitate further preclinical and clinical investigations.
Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. Research conducted in 2023 and published in Drug Metabolism and Disposition revealed that 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid exhibits favorable oral bioavailability and a prolonged half-life in rodent models. These properties, combined with its low toxicity profile, position it as a viable candidate for further drug development. However, challenges such as tissue-specific distribution and potential drug-drug interactions remain to be addressed in future studies.
Looking ahead, the versatility of 2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid continues to inspire innovative research. Ongoing projects are exploring its application in neurodegenerative diseases, where preliminary data suggest neuroprotective effects via modulation of inflammatory pathways. Furthermore, collaborations between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications. The compound's unique structural features and broad biological activity underscore its significance as a focal point in contemporary medicinal chemistry.
897775-95-0 (2,11-Dimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid) Related Products
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 90226-50-9(2-amino-1-ethylcyclohexan-1-ol)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 740789-42-8(2-Chloro-5-aminophenol)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1249696-17-0(4-Chloro-6-(methoxymethyl)-2-(tetrahydro-3-furanyl)pyrimidine)
